Cas no 10220-22-1 (1-(4-Nitrophenyl)pyrrolidine)

1-(4-Nitrophenyl)pyrrolidine is a nitro-substituted pyrrolidine derivative commonly utilized as an intermediate in organic synthesis and pharmaceutical research. Its structure, featuring a nitrophenyl group attached to a pyrrolidine ring, makes it valuable for constructing more complex molecules, particularly in the development of bioactive compounds. The nitro group enhances reactivity, facilitating further functionalization through reduction or substitution reactions. This compound is often employed in the synthesis of dyes, agrochemicals, and pharmacologically active agents due to its stability and predictable reactivity. Its well-defined chemical properties and compatibility with various reaction conditions make it a reliable choice for research and industrial applications requiring precise molecular modifications.
1-(4-Nitrophenyl)pyrrolidine structure
1-(4-Nitrophenyl)pyrrolidine structure
商品名:1-(4-Nitrophenyl)pyrrolidine
CAS番号:10220-22-1
MF:C10H12N2O2
メガワット:192.21448
MDL:MFCD00020819
CID:216206

1-(4-Nitrophenyl)pyrrolidine 化学的及び物理的性質

名前と識別子

    • 1-(4-Nitrophenyl)pyrrolidine
    • 1-(4-Nitro-phenyl)-pyrrolidine
    • Pyrrolidine,1-(4-nitrophenyl)-
    • 4-(Pyrrolidin-1-yl)nitrobenzene
    • 1-(Pyrrolidin-1-yl)-4-nitrobenzene
    • MDL: MFCD00020819
    • インチ: InChI=1S/C10H12N2O2/c13-12(14)10-5-3-9(4-6-10)11-7-1-2-8-11/h3-6H,1-2,7-8H2
    • InChIKey: IXQSJUBRGIJRCV-UHFFFAOYSA-N
    • ほほえんだ: C1CCN(C1)C2=CC=C(C=C2)[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 192.09000
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 14
  • 回転可能化学結合数: 2

じっけんとくせい

  • ゆうかいてん: 167-169°C
  • PSA: 49.06000
  • LogP: 2.78320

1-(4-Nitrophenyl)pyrrolidine セキュリティ情報

  • 危険レベル:IRRITANT

1-(4-Nitrophenyl)pyrrolidine 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1-(4-Nitrophenyl)pyrrolidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Key Organics Ltd
10G-310S-5MG
1-(4-nitrophenyl)pyrrolidine
10220-22-1 >95%
5mg
£46.00 2025-02-09
Key Organics Ltd
10G-310S-25G
1-(4-nitrophenyl)pyrrolidine
10220-22-1 >95%
25g
£122.00 2025-02-09
abcr
AB159155-25 g
1-(4-Nitrophenyl)pyrrolidine; .
10220-22-1
25 g
€523.40 2023-07-20
Enamine
EN300-85830-0.5g
1-(4-nitrophenyl)pyrrolidine
10220-22-1 95%
0.5g
$21.0 2024-05-21
abcr
AB159155-100 g
1-(4-Nitrophenyl)pyrrolidine; .
10220-22-1
100 g
€1,674.80 2023-07-20
Key Organics Ltd
10G-310S-10G
1-(4-nitrophenyl)pyrrolidine
10220-22-1 >95%
10g
£132.00 2023-09-09
Fluorochem
075473-100g
1-(4-Nitrophenyl)pyrrolidine
10220-22-1 95%
100g
£465.00 2022-03-01
TRC
N545290-100mg
1-(4-Nitrophenyl)pyrrolidine
10220-22-1
100mg
$ 80.00 2022-06-03
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N63460-1g
1-(4-Nitrophenyl)pyrrolidine
10220-22-1
1g
¥168.0 2021-09-04
abcr
AB159155-5 g
1-(4-Nitrophenyl)pyrrolidine; .
10220-22-1
5 g
€187.10 2023-07-20

1-(4-Nitrophenyl)pyrrolidine 関連文献

1-(4-Nitrophenyl)pyrrolidineに関する追加情報

1-(4-Nitrophenyl)pyrrolidine (CAS No. 10220-22-1): A Comprehensive Overview

1-(4-Nitrophenyl)pyrrolidine, also known by its CAS registry number 10220-22-1, is a heterocyclic organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines a pyrrolidine ring with a nitrophenyl group at the 4-position of the phenyl ring. The pyrrolidine moiety, a five-membered nitrogen-containing ring, contributes to the compound's versatility, while the nitrophenyl group imparts distinct electronic and steric properties.

Recent advancements in synthetic chemistry have enabled researchers to explore novel synthesis routes for 1-(4-Nitrophenyl)pyrrolidine, leveraging both traditional and modern methodologies. For instance, studies have demonstrated the utility of palladium-catalyzed coupling reactions to construct this compound with high efficiency and selectivity. These methods not only enhance the scalability of production but also pave the way for its application in drug discovery and material synthesis.

The electronic properties of 1-(4-Nitrophenyl)pyrrolidine make it an attractive candidate for use in organic electronics and optoelectronic devices. Research has shown that this compound exhibits favorable charge transport characteristics, making it a potential candidate for applications in organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs). Furthermore, its ability to form stable π-π interactions with other organic molecules has been exploited in the design of self-assembled monolayers (SAMs), which are critical components in nanotechnology.

In the realm of pharmacology, 1-(4-Nitrophenyl)pyrrolidine has been investigated for its potential as a bioactive molecule. Preclinical studies have highlighted its ability to modulate key cellular pathways, including those involved in inflammation and oxidative stress. These findings suggest that this compound could serve as a lead molecule for the development of novel therapeutic agents targeting chronic diseases such as neurodegenerative disorders and cardiovascular conditions.

The synthesis of 1-(4-Nitrophenyl)pyrrolidine typically involves a multi-step process that begins with the preparation of intermediates such as 4-nitroaniline or pyrrolidine derivatives. One common approach involves nucleophilic aromatic substitution, where the pyrrolidine ring acts as a nucleophile attacking an activated nitroarene substrate. This reaction is often facilitated by the use of polar aprotic solvents and catalytic systems to ensure optimal yields and regioselectivity.

Another area where 1-(4-Nitrophenyl)pyrrolidine has shown promise is in catalysis. Researchers have reported its use as a ligand in transition metal-catalyzed reactions, such as cross-coupling reactions and asymmetric synthesis. The nitrogen atom within the pyrrolidine ring provides coordination sites for metal centers, enabling the formation of stable metal-ligand complexes that can catalyze challenging transformations with high efficiency.

From an environmental perspective, understanding the degradation pathways of 1-(4-Nitrophenyl)pyrrolidine is crucial for assessing its ecological impact. Recent studies have employed computational chemistry techniques to model the degradation mechanisms under various environmental conditions, such as photolysis and microbial action. These insights are essential for developing strategies to mitigate any potential adverse effects on ecosystems.

In conclusion, 1-(4-Nitrophenyl)pyrrolidine (CAS No. 10220-22-1) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties, coupled with advancements in synthetic methodologies and computational modeling, position it as a valuable tool for future innovations in science and technology.

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